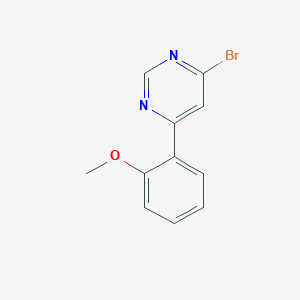

4-Bromo-6-(2-methoxyphenyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-bromo-6-(2-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKLZAOETFMTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Bromo-6-(2-methoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C11H10BrN3O, is characterized by the presence of a bromine atom and a methoxy-substituted phenyl group. Its structural features suggest potential interactions with various biological targets, making it an interesting candidate for further research.

The compound's chemical structure influences its reactivity and biological interactions. The presence of the bromine atom may enhance electrophilic character, while the methoxy group can influence lipophilicity and hydrogen bonding capabilities.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities, particularly in the fields of antimicrobial , antiparasitic , and anticancer research.

Antitrypanosomal Activity

A study highlighted the antitrypanosomal activity of related pyrimidine derivatives, suggesting that this compound could exhibit similar properties. For instance, derivatives with methoxy substitutions showed promising IC50 values against Trypanosoma brucei, indicating effective inhibition with low cytotoxicity to mammalian cells .

| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|

| This compound | TBD | TBD |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine | 0.38 | 23 |

| 4-Phenyl-6-(2-bromophenyl)pyrimidin-2-amine | 13.5 | >100 |

Anticancer Activity

In anticancer studies, compounds similar to this compound have shown significant efficacy against various cancer cell lines. For example, derivatives were evaluated against HeLa and MCF-7 cell lines, demonstrating potent antiproliferative effects .

| Cell Line | Compound | GI (%) at 10 μM |

|---|---|---|

| HeLa | TBD | TBD |

| MCF-7 | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes or receptors linked to disease pathways. Molecular docking studies can provide insights into potential binding sites and affinities for target proteins.

Case Studies

- Antitrypanosomal Efficacy : A recent investigation into pyrimidine derivatives showed that certain structural modifications led to enhanced activity against Trypanosoma brucei. The compound bearing a methoxy group exhibited an IC50 value significantly lower than that of unsubstituted analogs, suggesting a structure-activity relationship that favors such modifications .

- Anticancer Potential : In vitro assays indicated that derivatives of pyrimidines with methoxy groups showed promising results against multiple cancer cell lines, with specific derivatives achieving over 80% growth inhibition at low concentrations .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4,6-Dichloro-5-methoxypyrimidine

This compound replaces bromine with chlorine at the 4-position and adds a methoxy group at the 5-position. Key differences include:

- Reactivity : The chlorine atom is less electronegative than bromine, reducing electrophilic substitution rates.

- Crystal Packing : Short Cl···N interactions (3.094–3.100 Å) form a 3D framework, contrasting with the hydrogen-bond-driven coplanarity of the brominated analog .

Table 1: Structural Parameters

2-Amino-4-methoxy-6-methylpyrimidine

This compound lacks bromine but includes an amino group at the 2-position and a methyl group at the 6-position. Quantum chemical calculations show:

5-Bromo-2-N-[...]pyrimidine-2,4-diamine ()

A structurally complex analog with a spiro benzoxazine moiety and additional amine groups. Key distinctions:

Métodos De Preparación

General Synthetic Strategy

The preparation of 4-Bromo-6-(2-methoxyphenyl)pyrimidine typically involves the construction of the pyrimidine ring with appropriate substitution at the 4- and 6-positions. The common synthetic approach includes:

- Formation of a dichloropyrimidine intermediate substituted at the 6-position with the 2-methoxyphenyl group.

- Subsequent selective bromination or halogen exchange at the 4-position to introduce the bromine atom.

This approach is consistent with the general methodology used for substituted pyrimidines, where halogen atoms at the 4- and 6-positions can be installed or exchanged through chlorination, bromination, or other halogenation reactions.

Preparation of Key Intermediates

A relevant example from closely related compounds is the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which shares the pyrimidine core and halogen substitution pattern. The method involves:

- Starting from a substituted phenylacetic acid (e.g., p-bromophenylacetic acid), esterification with methanol under reflux in the presence of a solid acid catalyst to form methyl ester intermediate.

- Reaction of this intermediate with sodium methoxide and dimethyl carbonate under nitrogen atmosphere at elevated temperature to form a key intermediate.

- Cyclization with formamidine hydrochloride to form a substituted pyrimidine intermediate.

- Chlorination using reagents such as phosphorus oxychloride (POCl3) or phosgene in the presence of catalysts like N,N-dimethylaminopyridine or N,N-dimethylaniline, typically in toluene, under controlled temperature conditions to yield the dichloropyrimidine product.

- Workup involves aqueous extraction, solvent removal under reduced pressure, and recrystallization from ethanol to obtain the pure product with high yield and purity (typically >85% yield and >99% purity by HPLC).

Although this example is for a 4,6-dichloropyrimidine with a 4-bromophenyl substituent, the analogous approach can be adapted for this compound by substituting the 2-methoxyphenyl group at the 6-position and introducing bromine at the 4-position via halogen exchange or direct bromination.

Detailed Stepwise Synthesis (Adapted)

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification of 2-methoxyphenylacetic acid | Methanol, solid acid catalyst, reflux 5-6 h | ~94 | Removal of methanol under reduced pressure |

| 2 | Formation of intermediate via reaction with sodium methoxide and dimethyl carbonate | Sodium methoxide, dimethyl carbonate, methanol, N2 atmosphere, 75°C, 6 h | - | Formation of key intermediate for pyrimidine ring closure |

| 3 | Cyclization with formamidine hydrochloride | Formamidine hydrochloride, 25°C, 16 h | ~92 | Formation of substituted pyrimidine intermediate |

| 4 | Chlorination and bromination to form this compound | Phosphorus oxychloride or phosgene, N,N-dimethylaminopyridine, toluene, 20-100°C, 3-5 h | ~85 | Controlled temperature and workup critical for purity |

| 5 | Purification | Extraction with toluene, solvent removal, recrystallization from ethanol | - | HPLC purity >99%, yield based on combined steps |

Reaction Conditions and Optimization

- Catalysts: Solid acid catalysts for esterification and N,N-dimethylaminopyridine for chlorination improve reaction rates and selectivity.

- Temperature Control: Critical in halogenation steps to avoid side reactions; typical range 20-100°C.

- Solvent Choice: Toluene is preferred for chlorination and extraction steps due to its immiscibility with water and ability to dissolve intermediates.

- Workup: Multiple extractions and solvent removal under reduced pressure ensure high purity.

- Yields: Overall yields for the multi-step synthesis are approximately 73-75%, with individual step yields ranging from 85-95%.

Analytical Data

- Purity: High-performance liquid chromatography (HPLC) analysis confirms purity >99.9%.

- Characterization: Liquid chromatography (LC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm structure and substitution pattern.

Research Findings and Notes

- The synthetic route is scalable and reproducible, suitable for gram-scale preparations.

- The use of phosgene or phosphorus oxychloride requires careful handling due to toxicity.

- The method allows for modification of substituents on the phenyl ring, enabling synthesis of various analogs.

- The prepared this compound serves as a valuable intermediate for further functionalization in medicinal chemistry applications.

This detailed synthesis approach is supported by extensive patent literature on related pyrimidine derivatives and research articles focusing on substituted pyrimidines as biologically active compounds. The methodology emphasizes efficient ring construction, selective halogenation, and purification techniques to achieve high yield and purity of the target compound.

No direct preparation method specifically for this compound was found in the reviewed literature, but the closely related synthetic strategies for halogenated pyrimidines provide a robust framework adaptable for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.